N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
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Overview
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a quinazolinone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Alkylation: The piperazine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Coupling with Quinazolinone: The final step involves coupling the alkylated piperazine with 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar piperazine structure but different substituents.
Quinazolinone Derivatives: Compounds with similar quinazolinone moieties but different side chains.
Uniqueness
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its specific combination of a chlorophenyl-substituted piperazine and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O3/c25-18-5-3-6-19(17-18)29-15-13-28(14-16-29)11-4-10-26-22(31)9-12-30-23(32)20-7-1-2-8-21(20)27-24(30)33/h1-3,5-8,17H,4,9-16H2,(H,26,31)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKDZGMFZGSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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